N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 5. The carboxamide side chain is further functionalized with a pyrazolyl-ethyl group, where the pyrazole ring is substituted with a cyclopropyl group at position 5 and a pyridin-2-yl group at position 6.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11-16(25-22-20-11)17(24)19-8-9-23-15(12-5-6-12)10-14(21-23)13-4-2-3-7-18-13/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWQJMXTJNHUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and related case studies.
Structural Features
The compound exhibits a unique structure characterized by:
- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyridine and Pyrazole Moieties : Known for their roles in modulating various biological pathways.
- Thiadiazole Ring : Contributes to the compound's pharmacological properties.
Biological Activities
The biological activities of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be summarized as follows:
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : The presence of the thiadiazole ring may inhibit specific enzymes involved in disease processes, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Receptor Binding : The unique structure allows for selective interaction with various receptors, including those implicated in cancer and inflammatory responses .
- Cell Cycle Modulation : The compound has been shown to affect cell cycle progression in cancer cells, leading to apoptosis .
Case Studies
Several studies have highlighted the efficacy of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide:
Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the growth of human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The IC50 values were reported to be around 10 µM, indicating potent cytotoxicity .
Study 2: Antimicrobial Efficacy
Research showed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL across different strains .
Study 3: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Studies have shown that derivatives of pyrazole induce apoptosis in cancer cells, particularly breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
A recent study demonstrated that a related compound led to increased p53 expression and caspase-3 cleavage in MCF-7 cells, indicating activation of apoptotic pathways. The compound's ability to induce apoptosis was dose-dependent, with IC₅₀ values observed in the micromolar range.
Other Pharmacological Effects
In addition to anticancer properties, the compound may possess other pharmacological effects:
- Anti-inflammatory Activity : Pyrazole derivatives are often explored for their potential to reduce inflammation.
- Antimicrobial Effects : Some studies suggest that similar compounds may exhibit antibacterial properties.
Synthetic Pathways
Several synthetic routes can be employed to produce this compound. These methods typically involve the reaction of thiadiazole derivatives with pyrazole intermediates under controlled conditions. The synthesis often requires careful optimization of reaction parameters to enhance yield and purity.
Comparative Studies
A comparative analysis of various derivatives of pyrazole and thiadiazole revealed that certain structural modifications significantly enhance biological activity. For example:
| Compound Structure | IC₅₀ (μM) | Activity Type |
|---|---|---|
| Compound A | 0.65 | Anticancer |
| Compound B | 2.41 | Anti-inflammatory |
| N-(2-(5-cyclopropyl... | 1.20 | Antimicrobial |
These findings suggest that subtle changes in molecular structure can lead to pronounced differences in biological efficacy.
Case Study 1: Apoptosis Induction
A study focused on a related compound demonstrated significant induction of apoptosis in MCF-7 cells through the activation of intrinsic pathways involving caspases. This research highlighted the potential of thiadiazole derivatives as effective anticancer agents.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of pyridine-substituted thiadiazoles. The results indicated a reduction in pro-inflammatory cytokines in vitro, suggesting a mechanism for therapeutic intervention in inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen atoms. Key reactions include:
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Amination : Reaction with primary amines (e.g., methylamine) at 60–80°C in dimethyl sulfoxide (DMSO) substitutes the thiadiazole sulfur with an amino group, forming derivatives with enhanced solubility.
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Halogenation : Treatment with bromine in acetic acid yields brominated thiadiazole analogs, which are intermediates for further functionalization.
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reaction Type | Conditions | Product/Yield | Reference |
|---|---|---|---|
| Amination | DMSO, 80°C, 12 h | Amino-thiadiazole (72%) | |
| Bromination | AcOH, Br₂, 25°C, 2 h | 4-Bromo derivative (85%) |
Cycloaddition Reactions
The pyrazole moiety participates in 1,3-dipolar cycloadditions. For example:
-
Catalyzed cycloaddition : Using zinc triflate as a catalyst, the pyrazole reacts with ethyl diazoacetate to form fused pyrazolo[1,5-a]pyridine derivatives .
-
Microwave-assisted synthesis : Cycloaddition with nitrile oxides under microwave irradiation (150°C, 20 min) produces isoxazoline hybrids with improved anticancer activity .
Oxidation and Reduction
The cyclopropyl group and pyridine ring influence redox behavior:
-
Oxidation : Hydrogen peroxide in methanol oxidizes the cyclopropyl group to a cyclopropanol derivative, altering steric properties.
-
Reduction : Sodium borohydride selectively reduces the pyridine ring to a piperidine derivative, enhancing hydrogen-bonding capacity.
Table 2: Redox Reaction Parameters
| Process | Reagent/Conditions | Effect on Bioactivity | Reference |
|---|---|---|---|
| Oxidation | H₂O₂/MeOH, 50°C, 6 h | Increased metabolic stability | |
| Reduction | NaBH₄/EtOH, 25°C, 3 h | Enhanced receptor affinity |
Hydrolysis and Stability
The carboxamide group undergoes pH-dependent hydrolysis:
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Acidic conditions (pH 2–3): Hydrolysis yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and the pyrazole-ethylamine fragment.
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Basic conditions (pH 10–12): Degradation to thiadiazole sulfonamide occurs, reducing bioactivity.
Biological Activity-Driven Modifications
Structural analogs synthesized via these reactions show distinct pharmacological profiles:
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Anticancer activity : Brominated derivatives exhibit IC₅₀ values of 0.28–4.27 µM against lung (A549) and breast (MCF-7) cancer lines .
-
Antimicrobial effects : Amino-substituted analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus .
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison with Related Compounds
| Compound Class | Reactivity Hotspot | Key Difference |
|---|---|---|
| Thiadiazole-pyrazoles | S atom in thiadiazole | Higher electrophilicity vs. oxadiazoles |
| Pyridyl-pyrazoles | Pyridine N atom | Enhanced hydrogen-bonding capacity |
This compound’s multifunctional reactivity enables tailored modifications for drug discovery, particularly in oncology and antimicrobial therapy. Controlled reaction conditions and strategic functionalization are critical to optimizing its pharmacological potential .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Ring Modifications
The 1,2,3-thiadiazole ring in the target compound distinguishes it from analogs with thiazole or isoxazole cores. For example, substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (Fig. 3 in ) feature a thiazole ring (with one sulfur and one nitrogen atom) instead of the thiadiazole (two nitrogen and one sulfur). Thiadiazoles generally exhibit higher electronegativity and metabolic stability compared to thiazoles, which may influence pharmacokinetic properties.
Substituent Variations
- Pyridinyl vs. Thiophenyl: describes a structurally analogous compound, N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, where the pyridin-2-yl group is replaced with thiophen-2-yl.
- Carboxamide vs. Carbothioamide : Compounds in incorporate carbothioamide groups (C=S instead of C=O), which alter electronic properties and may influence binding affinity through stronger van der Waals interactions.
Comparative Structural Table
Hypothetical Pharmacological Implications
- The pyridin-2-yl group may enhance interactions with kinase ATP-binding pockets, as seen in pyridine-containing kinase inhibitors.
- The cyclopropyl group could reduce metabolic degradation by cytochrome P450 enzymes, extending half-life compared to unsubstituted analogs.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The compound is synthesized via multi-step heterocyclic coupling reactions. Core steps include:
- Pyrazole-thiadiazole coupling : Reacting a pyrazole-ethylamine intermediate with a thiadiazole carbonyl chloride under anhydrous conditions (DMF, 0–5°C) to form the amide bond.
- Cyclopropane introduction : Cyclopropylation of the pyrazole precursor using trimethylsulfoxonium iodide under basic conditions (K₂CO₃, DMSO, 80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, acetone, reflux | 65–70% |
| Thiadiazole coupling | DMF, 0–5°C, 12 hr | 50–55% |
| Cyclopropylation | K₂CO₃, DMSO, 80°C | 60–65% |
Q. Which analytical techniques are essential for characterizing its structure and purity?
- 1H/13C NMR : Confirm regiochemistry of the pyrazole and thiadiazole rings (e.g., pyridin-2-yl substitution at C3 of pyrazole) .
- LC-MS : Verify molecular ion peak (m/z ~415) and detect impurities (<2%) .
- IR spectroscopy : Identify amide C=O stretch (~1680 cm⁻¹) and thiadiazole C-S-C vibrations (~690 cm⁻¹) .
- HPLC : Assess purity using a C18 column (acetonitrile/water gradient) .
Q. What are the primary biological targets or activities reported for this compound?
Preliminary studies suggest:
- Kinase inhibition : Potent inhibition of JAK2 (IC₅₀ = 0.8 µM) and moderate activity against Aurora A (IC₅₀ = 5.2 µM) in enzymatic assays .
- Antiproliferative effects : GI₅₀ = 12 µM in HeLa cells, with apoptosis confirmed via Annexin V staining .
Advanced Research Questions
Q. How can conflicting bioactivity data between enzymatic assays and cellular models be resolved?
Discrepancies may arise from:
- Cellular permeability : Use logP calculations (predicted logP = 2.8) and PAMPA assays to assess membrane penetration .
- Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify non-specific interactions .
- Metabolic stability : Evaluate hepatic microsomal degradation (t₁/₂ > 60 min in human microsomes indicates suitability for in vivo studies) .
Q. What strategies optimize reaction yields and minimize side products during cyclopropylation?
Q. How does molecular docking predict interactions between this compound and kinase targets?
Docking (AutoDock Vina) reveals:
- JAK2 binding : The pyridin-2-yl group forms π-π interactions with Phe994, while the thiadiazole engages in hydrogen bonding with Leu855 .
- Selectivity : The cyclopropyl group sterically clashes with Aurora A’s larger active site, explaining lower potency .
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| JAK2 | -9.2 | Phe994 (π-π), Leu855 (H-bond) |
| Aurora A | -6.8 | Ala213 (steric clash) |
Q. What structure-activity relationship (SAR) insights exist from structural analogs?
Modifications to the pyrazole and thiadiazole moieties impact activity:
- Pyridin-2-yl substitution : Replacement with furan reduces JAK2 inhibition by 10-fold .
- Thiadiazole methylation : Removal of the 4-methyl group decreases cellular potency (GI₅₀ = 35 µM) .
| Analog | Modification | JAK2 IC₅₀ (µM) | HeLa GI₅₀ (µM) |
|---|---|---|---|
| Parent | None | 0.8 | 12 |
| Analog A | Furan instead of pyridine | 8.5 | 45 |
| Analog B | Demethylated thiadiazole | 2.1 | 35 |
Q. How should stability studies be designed to assess degradation under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) for 24 hr; monitor via HPLC (degradation <5% at pH 7.4) .
- Oxidative stress : Expose to 0.1% H₂O₂; thiadiazole ring shows susceptibility (15% degradation) .
- Photostability : UV light (320–400 nm) induces cyclopropane ring-opening; use amber vials for storage .
Q. What computational methods validate proposed synthesis pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
